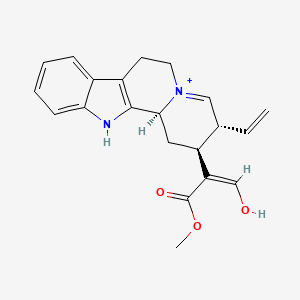
4,21-Dehydrocorynantheine aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,21-Dehydrocorynantheine aldehyde is a member of beta-carbolines.
Aplicaciones Científicas De Investigación
Neurotoxicity and Metabolism
Aldehydes like 4,21-Dehydrocorynantheine aldehyde play a role in neurotoxicity and metabolism. Studies indicate that biogenic aldehydes could contribute to neurodegenerative disorders due to their neurotoxic properties. Aldehyde dehydrogenases (ALDH) are enzymes that detoxify these aldehydes, and mutations in ALDH genes are linked to diseases with neurological abnormalities (Marchitti, Deitrich, & Vasiliou, 2007).
Role in Cancer
In cancer research, ALDH enzymes, including those acting on 4,21-Dehydrocorynantheine aldehyde, are studied for their role in cancer stem cells. High ALDH activity is a marker in breast carcinomas and correlates with poor prognosis. This highlights the importance of ALDH in cancer survival and progression (Ginestier et al., 2007).
Aldehyde Dehydrogenase Deficiency
Research on ALDH deficiency, including its role in metabolism of aldehydes like 4,21-Dehydrocorynantheine aldehyde, shows its significance in metabolic and genetic conditions. A study on ALDH2 deficiency in Japanese populations reveals insights into facial flushing reactions to alcohol, suggesting a genetic basis for this response (Harada, Agarwal, & Goedde, 1981).
Molecular Toxicity Mechanisms
Aldehydes, including 4,21-Dehydrocorynantheine aldehyde, have been studied for their molecular toxicity mechanisms. These compounds contribute to human diseases through nucleic acid and protein carbonylation/oxidation, impacting gene expression and signal transduction. Their role in diseases like diabetes, neurodegenerative diseases, and aging-associated diseases is a subject of ongoing research (O'Brien, Siraki, & Shangari, 2005).
Protective Role Against Stroke
ALDH enzymes, which metabolize aldehydes like 4,21-Dehydrocorynantheine aldehyde, are studied for their protective role against stroke. ALDH2, in particular, has shown neuroprotective effects by clearing toxic aldehydes, suggesting potential therapeutic applications in stroke prevention (Guo et al., 2013).
Propiedades
Número CAS |
85925-15-1 |
|---|---|
Nombre del producto |
4,21-Dehydrocorynantheine aldehyde |
Fórmula molecular |
C21H23N2O3+ |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
methyl (Z)-2-[(2S,3R,12bS)-3-ethenyl-2,3,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C21H22N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,11-13,16,19,22H,1,8-10H2,2H3/p+1/t13-,16-,19-/m0/s1 |
Clave InChI |
ALAYFJAHDKALQW-AXHNFQJDSA-O |
SMILES isomérico |
COC(=O)/C(=C\O)/[C@H]1C[C@H]2C3=C(CC[N+]2=C[C@@H]1C=C)C4=CC=CC=C4N3 |
SMILES |
COC(=O)C(=CO)C1CC2C3=C(CC[N+]2=CC1C=C)C4=CC=CC=C4N3 |
SMILES canónico |
COC(=O)C(=CO)C1CC2C3=C(CC[N+]2=CC1C=C)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





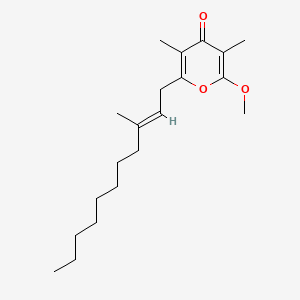

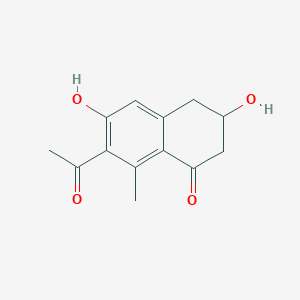
![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)



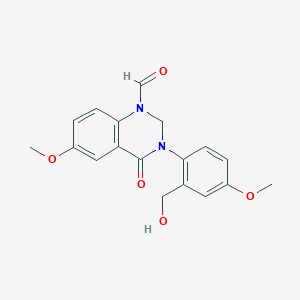
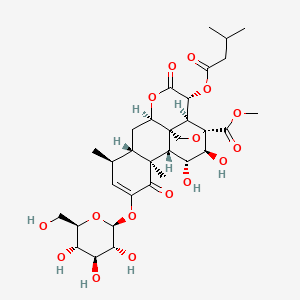
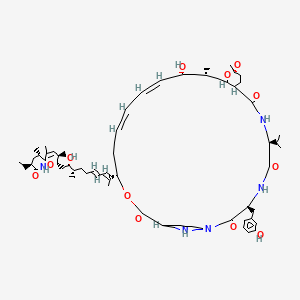
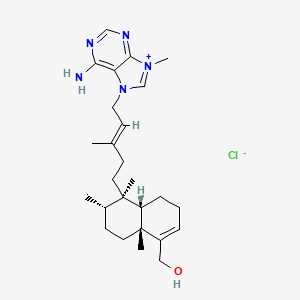
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)